molecular formula C17H18N2O4S B2751700 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034399-50-1

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2751700
CAS RN: 2034399-50-1
M. Wt: 346.4
InChI Key: AOEPUFWZGKIAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Modification

Research into the radiosynthesis of herbicides and safeners, such as those involving chloroacetanilide and dichloroacetamide derivatives, highlights the potential of similar compounds in agricultural chemistry. These studies are crucial for understanding the metabolism and mode of action of these chemicals (Latli & Casida, 1995).

Catalysis and Reaction Mechanisms

The photolysis of chloro-N,N-dimethylaniline in the presence of heterocyclic compounds like furan, pyrrole, and thiophene demonstrates the creation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This process underscores the potential for synthesizing diverse heterocyclic compounds through photochemical reactions, which could be pivotal in the development of new pharmaceuticals and materials (Guizzardi et al., 2000).

Pharmacological Applications

Compounds derived from thiophene and furan, such as those involved in the synthesis of β-aryl-α-dimethoxyphosphoryl-γ-lactams, have been studied for their cytotoxic effects against various cancer cell lines. This suggests a potential research pathway for the specified compound in the development of anticancer agents (Cinar et al., 2017).

Molecular Interactions and Structural Analysis

Studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists, which involve modifications of furan and thiophene rings, provide insights into how small changes in molecular structure can significantly impact biological activity and receptor affinity. Such research could be relevant for the development of new drugs with improved efficacy and reduced side effects (Lumma et al., 1984).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-13(12(2)23-19-11)9-16(20)18-10-17(21,14-5-3-7-22-14)15-6-4-8-24-15/h3-8,21H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEPUFWZGKIAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.